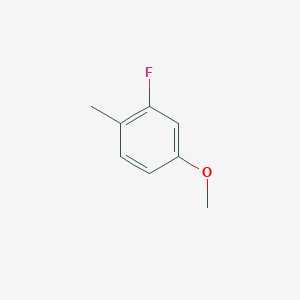

3-Fluoro-4-methylanisole

Description

BenchChem offers high-quality 3-Fluoro-4-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHEWKWIJOAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379103 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-06-1 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methylanisole CAS number 405-06-1

An In-Depth Technical Guide to 3-Fluoro-4-methylanisole (CAS 405-06-1)[1][2][3][4][5][6]

Executive Summary

3-Fluoro-4-methylanisole (CAS 405-06-1) is a specialized fluorinated aromatic intermediate critical to the structural optimization of small-molecule therapeutics and advanced agrochemicals.[5] Characterized by the synergistic electronic effects of a methoxy group (electron-donating) and a fluorine atom (electron-withdrawing but resonance-donating) on a toluene core, this compound offers a unique regiochemical landscape for downstream functionalization.

Its primary utility lies as a scaffold for 2-fluoro-4-methoxybenzoic acid derivatives—key building blocks in medicinal chemistry for modulating metabolic stability and lipophilicity. This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic routes, reactivity logic, and handling protocols.

Part 1: Chemical Identity & Physicochemical Profile

The distinct electronic push-pull nature of the 3-fluoro and 4-methoxy substituents creates a polarized aromatic system, influencing both its physical properties and reactivity.

| Property | Data / Specification |

| CAS Number | 405-06-1 |

| IUPAC Name | 2-Fluoro-4-methoxy-1-methylbenzene |

| Synonyms | 3-Fluoro-4-methylphenyl methyl ether; 4-Methoxy-2-fluorotoluene |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 160–165 °C (at 760 mmHg) |

| Density | 1.05 ± 0.05 g/mL |

| Flash Point | ~53 °C (Closed Cup) - Flammable |

| Solubility | Immiscible with water; soluble in DCM, EtOAc, MeOH, THF |

| LogP (Predicted) | ~2.9 (Moderate Lipophilicity) |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 3-Fluoro-4-methylanisole is most reliably achieved through the O-methylation of 3-fluoro-4-methylphenol . This route avoids the poor selectivity associated with direct electrophilic fluorination of 4-methylanisole.

Core Synthesis Workflow

The precursor, 3-fluoro-4-methylphenol, is typically derived from 3-fluoro-4-methylaniline via a Sandmeyer-type hydroxylation (diazotization followed by hydrolysis).

Step 1: Diazotization & Hydrolysis (Precursor Synthesis)

-

Reactants: 3-Fluoro-4-methylaniline, NaNO₂, H₂SO₄, H₂O.[7]

-

Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water at elevated temperatures.

-

Critical Control: Temperature control (0–5 °C) during diazotization is vital to prevent decomposition.

Step 2: O-Methylation (Target Synthesis)

-

Reactants: 3-Fluoro-4-methylphenol, Methyl Iodide (MeI) or Dimethyl Carbonate (DMC), Base (K₂CO₃).

-

Solvent: Acetone (lab scale) or DMF/NMP (process scale).

-

Mechanism: Sₙ2 Nucleophilic substitution. The phenoxide ion attacks the electrophilic methyl group.

Figure 1: Step-wise synthetic pathway from aniline precursor to 3-Fluoro-4-methylanisole.

Part 3: Reactivity & Functionalization Logic

Understanding the Regiochemical Map of CAS 405-06-1 is essential for its use as an intermediate. The molecule has three substituents influencing incoming electrophiles and bases:

-

Methoxy (-OMe): Strong activator, ortho/para director.

-

Methyl (-Me): Weak activator, ortho/para director.

-

Fluorine (-F): Deactivator (inductive), but ortho/para director (resonance).

Electrophilic Aromatic Substitution (EAS)

-

Dominant Director: The Methoxy group controls the regioselectivity.

-

Preferred Site: Position 6 (Ortho to OMe, Para to F).

-

Why? Position 2 (Ortho to OMe) is flanked by F and OMe, creating the "1,2,3" crowded motif. Position 6 is less sterically hindered and electronically activated by the OMe group.

-

-

Application: Nitration or Bromination typically occurs at C6, leading to 2-fluoro-4-methoxy-5-nitro-1-methylbenzene derivatives.

Benzylic Oxidation

The methyl group at C1 is susceptible to oxidation, converting the toluene core into a benzoic acid.

-

Product: 2-Fluoro-4-methoxybenzoic acid .[7]

-

Reagents: KMnO₄ (lab) or Co/Mn/Br catalyzed aerobic oxidation (industrial).

-

Significance: This acid is a versatile pharmacophore found in various biologically active compounds.

Directed Ortho Metalation (DoM)

-

Directing Groups: Both -OMe and -F are strong DoM groups.

-

Synergy: The position C2 (between F and OMe) is the "privileged" site for lithiation due to the cooperative inductive acidification by both electronegative atoms.

-

Reagent: n-Butyllithium (n-BuLi) or LDA at -78 °C.

-

Outcome: Trapping with electrophiles (e.g., CO₂, I₂, DMF) introduces substituents at C2, yielding highly substituted aromatics difficult to access via EAS.

Figure 2: Divergent reactivity pathways: Oxidation, Lithiation, and Electrophilic Substitution.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Methylation of 3-Fluoro-4-methylphenol

Note: This protocol assumes standard Schlenk line techniques.

Materials:

-

3-Fluoro-4-methylphenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methyl Iodide (MeI) (1.2 eq) [CAUTION: Carcinogen]

-

Acetone (Reagent grade, dried)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-fluoro-4-methylphenol (e.g., 10 g, 79 mmol) and anhydrous Acetone (100 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (21.8 g, 158 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add Methyl Iodide (6.0 mL, 95 mmol) dropwise via a syringe or addition funnel. Note: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (~60 °C) and maintain for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (K₂CO₃/KI) and wash the pad with acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

-

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

-

Distillation: Purify the final product by vacuum distillation (approx. 80–85 °C at 10 mmHg) to obtain a clear, colorless liquid.

Yield Expectation: 85–95%.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standards:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.05 (t, J ≈ 8.5 Hz, 1H, Ar-H at C5)

-

δ 6.60–6.65 (m, 2H, Ar-H at C2/C6)

-

δ 3.78 (s, 3H, -OCH₃)

-

δ 2.20 (d, J ≈ 2.0 Hz, 3H, -CH₃, doublet due to F-coupling)

-

-

¹³C NMR: Distinct splitting of carbon signals due to C-F coupling (

). -

GC-MS (EI): Molecular ion peak

m/z.

Part 6: Safety & Handling (SDS Highlights)

-

Hazards:

-

H226: Flammable liquid and vapor.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store in a cool, well-ventilated area under an inert atmosphere (Nitrogen/Argon). Keep away from oxidizers.[5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of vapors.

References

-

Biosynth . (n.d.). 3-Fluoro-4-methylanisole Product Data. Retrieved from

-

PubChem . (2025). Compound Summary: 3-Fluoro-4-methylanisole (CID 2774571). National Library of Medicine. Retrieved from [Link]

-

ChemicalBook . (2025). Synthesis and Properties of 3-Fluoro-4-methylphenol. Retrieved from

-

GuideChem . (2025). Technical Specifications for CAS 405-06-1. Retrieved from

-

Cantillo, D., et al. (2013).[8] Continuous flow bromination of benzylic compounds. Journal of Organic Chemistry. (Contextual reference for benzylic functionalization logic).

Sources

- 1. chemcd.com [chemcd.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Fluoro-4-Methylanisole, CasNo.405-06-1 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 7. 3-Fluoro-4-methylphenol | 452-78-8 [chemicalbook.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

3-Fluoro-4-methylanisole molecular weight

Title: 3-Fluoro-4-methylanisole: A Strategic Fluorinated Scaffold in Medicinal Chemistry Subtitle: Physicochemical Profiling, Synthetic Protocols, and Metabolic Stability Applications

Executive Summary

In the landscape of modern drug discovery, 3-Fluoro-4-methylanisole (CAS: 405-06-1) represents a critical "hybrid" building block. It combines the lipophilic enhancement of a methyl group with the metabolic blocking capability of an aryl fluoride. With a molecular weight of 140.15 g/mol , it serves as a precise stoichiometric tool for introducing the 3-fluoro-4-methylphenyl moiety—a structural motif found in various bioactive compounds to modulate pKa and cytochrome P450 stability.

This technical guide provides a comprehensive analysis of the molecule, moving beyond basic properties to explore its synthesis, rigorous characterization, and application in bioisosteric design.

Part 1: Physicochemical Profile & Stoichiometric Data

For the synthetic chemist, the molecular weight is not just a number; it is the basis of yield calculation and mass balance. The presence of the fluorine atom significantly alters the electron density compared to the non-fluorinated parent (4-methylanisole), affecting both reactivity and spectral properties.

Table 1: Core Technical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 140.15 g/mol | Used for precise molarity calculations in cross-coupling. |

| Molecular Formula | C₈H₉FO | Degree of Unsaturation = 4 (Aromatic ring). |

| CAS Number | 405-06-1 | Key identifier for regulatory and sourcing databases.[1][2] |

| Exact Mass | 140.0637 | Critical for High-Resolution Mass Spectrometry (HRMS) confirmation [M+H]⁺. |

| Density | 1.046 g/cm³ | Essential for volumetric dispensing in automated synthesis. |

| Boiling Point | ~160–165 °C | High boiling point allows for high-temperature functionalization without rapid evaporation. |

| LogP (Predicted) | 2.9 | Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds. |

Part 2: Synthetic Methodology (Self-Validating Protocol)

While 3-fluoro-4-methylanisole is commercially available, in-house synthesis is often required to introduce isotopically labeled methyl groups (e.g., -OCD₃) or when specific purity profiles are demanded.

The most robust, self-validating method is the Williamson Ether Synthesis starting from 3-fluoro-4-methylphenol. This route is preferred over direct fluorination of 4-methylanisole due to the difficulty in controlling regioselectivity (ortho- to the methoxy vs. methyl).

Protocol: O-Methylation of 3-Fluoro-4-methylphenol

Rationale: Uses mild basic conditions to prevent defluorination while ensuring complete conversion.

Reagents:

-

Substrate: 3-Fluoro-4-methylphenol (1.0 equiv)

-

Alkylating Agent: Iodomethane (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 3-fluoro-4-methylphenol and anhydrous Acetone [0.5 M]. Add K₂CO₃. Stir at room temperature for 30 minutes. Checkpoint: The solution should turn slightly yellow/orange as the phenoxide anion forms.

-

Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe to control the exotherm.

-

Reflux: Warm to room temperature, then heat to reflux (approx. 60°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

-

Workup: Filter off the inorganic solids (KI/K₂CO₃). Concentrate the filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.

-

Purification: Distillation under reduced pressure or Flash Column Chromatography (SiO₂).

Visualizing the Synthetic Logic

Figure 1: Stoichiometric flow for the O-methylation pathway. The SN2 mechanism ensures regiochemical integrity.

Part 3: Analytical Characterization & Validation

To ensure the integrity of the 3-fluoro-4-methylanisole scaffold, researchers must utilize a multi-modal analytical approach. The Molecular Weight (140.[1][3]15) is the primary filter, but NMR provides the structural proof.

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (

- F NMR: This is the "Gold Standard" for purity. You should observe a single signal in the range of -110 to -120 ppm (typical for aryl fluorides). Any secondary peaks indicate regioisomeric impurities (e.g., 2-fluoro isomer).

-

H NMR (Coupling Patterns):

-

Methoxy (-OCH₃): Singlet at ~3.8 ppm.

-

Methyl (-CH₃): Doublet (due to long-range

coupling) at ~2.2 ppm. -

Aromatic Protons: The proton ortho to the fluorine will show distinct splitting (

).

-

Mass Spectrometry (MS)

-

Method: GC-MS (Electron Impact) or LC-MS (ESI).

-

Target Ion: The molecular ion peak [M]⁺ at m/z 140 is the definitive confirmation.

-

Fragmentation: Expect a loss of methyl radical [M-15]⁺ at m/z 125.

Analytical Decision Tree

Figure 2: Quality Control workflow. The 19F NMR step is critical to rule out regioisomers that have the exact same Molecular Weight.

Part 4: Applications in Drug Design

The 3-fluoro-4-methylanisole motif is not merely a solvent or intermediate; it is a pharmacophore modulator .

Metabolic Blocking (The Fluorine Effect)

In the parent compound (4-methylanisole), the benzylic methyl group is highly susceptible to oxidation by Cytochrome P450 enzymes, leading to rapid clearance (formation of benzoic acid derivatives).

-

Mechanism: Introducing a Fluorine atom at the ortho position to the methyl group (position 3) creates both steric hindrance and electronic deactivation. The high electronegativity of F reduces the electron density of the aromatic ring, making the benzylic C-H bonds less prone to radical abstraction during oxidative metabolism.

Bioisosterism

The 3-fluoro-4-methylanisole unit serves as a bioisostere for:

-

4-Methoxyphenol: The fluorine mimics the polarity of a hydroxyl group without the hydrogen bond donor capability.

-

Chlorinated analogs: Fluorine provides a similar lipophilic shift (increasing LogP) but with a much smaller steric footprint (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), allowing it to fit into tight binding pockets where a Chlorine (1.75 Å) might clash.

Intermediate Utility

This molecule is a direct precursor for 3-Fluoro-4-methylaniline , a key intermediate in the synthesis of immunological drugs such as Ixekizumab (via complex synthetic cascades involving nitration and reduction).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774571, 3-Fluoro-4-methylanisole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-methylanisole

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 3-Fluoro-4-methylanisole (CAS No. 405-06-1).[1][2][3][4][5][6][7] As a substituted aromatic ether, this compound presents a unique analytical challenge requiring the synergistic application of modern spectroscopic techniques. This document moves beyond a simple recitation of methods, offering a rationale-driven approach to experimental design and data interpretation. We will explore the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical, field-tested protocols. The aim is to equip researchers with the expertise to not only confirm the identity of 3-Fluoro-4-methylanisole but also to apply these principles to the structural analysis of similarly complex small molecules.

Introduction: The Analytical Imperative

3-Fluoro-4-methylanisole, with the molecular formula C₈H₉FO and a molecular weight of 140.15 g/mol , is a key building block in medicinal chemistry and materials science.[1][3][4] Its precise chemical structure, characterized by the specific isomeric arrangement of the fluoro, methyl, and methoxy groups on the benzene ring, dictates its reactivity and physicochemical properties.[1] Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context. This guide presents a systematic workflow for achieving this confirmation with the highest degree of scientific rigor.

Molecular Properties Summary

| Property | Value | Source |

| CAS Number | 405-06-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₉FO | [1][3][4][5] |

| Molecular Weight | 140.15 g/mol | [1][3] |

| IUPAC Name | 2-fluoro-4-methoxy-1-methylbenzene | [3] |

| Density | 1.046 g/cm³ | [1][2] |

| Boiling Point | 160 °C at 760 mmHg | [2] |

The Spectroscopic Triad: A Multi-faceted Approach to Structure Elucidation

No single analytical technique can provide the necessary level of confidence for complete structure elucidation.[8][9] Instead, we rely on a "spectroscopic triad"—NMR, MS, and IR—to build a self-validating analytical picture. Each technique probes different aspects of the molecule's constitution, and their combined data provide a detailed and robust structural narrative.

Caption: Integrated workflow for the structure elucidation of 3-Fluoro-4-methylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-methylanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for 3-Fluoro-4-methylanisole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.2 | Singlet | 3H | -CH₃ | The methyl group is attached to the aromatic ring and is expected to be a singlet. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons are not coupled to any other protons and will appear as a singlet.[10] |

| ~ 6.7-7.1 | Multiplet | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-methylanisole in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 25 °C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the data with appropriate phasing and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data for 3-Fluoro-4-methylanisole

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 16 | -CH₃ | Aliphatic carbon of the methyl group. |

| ~ 55 | -OCH₃ | Aliphatic carbon of the methoxy group. |

| ~ 110-160 | Ar-C | Aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer, observing at the ¹³C frequency (~100 MHz).

-

Technique: Proton-decoupled ¹³C NMR.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data to yield a spectrum showing a single peak for each unique carbon atom.

-

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data for 3-Fluoro-4-methylanisole

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -110 to -140 | Multiplet | The chemical shift is characteristic of an aryl fluoride. The signal will be split by the adjacent aromatic protons. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup:

-

Spectrometer: A multinuclear NMR spectrometer capable of observing ¹⁹F.

-

Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm.

-

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum Data for 3-Fluoro-4-methylanisole

| m/z | Interpretation |

| 140 | Molecular ion (M⁺) |

| 125 | Loss of a methyl group (-CH₃) |

| 112 | Loss of an ethyl group (-C₂H₅) or formaldehyde (-CH₂O) |

| 97 | Loss of a methoxy group (-OCH₃) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and characteristic fragments.

-

Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands for 3-Fluoro-4-methylanisole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-2850 | C-H stretch | -CH₃ and -OCH₃ |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether |

| 1200-1100 | C-F stretch | Aryl fluoride |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Synthesis and Structure Confirmation

The definitive structure of 3-Fluoro-4-methylanisole is confirmed by the convergence of data from all three spectroscopic techniques.

Caption: Convergence of spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, including the presence of methyl, methoxy, and aromatic groups. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. The coupling patterns in all NMR spectra will be crucial in determining the relative positions of the substituents on the aromatic ring. The high-resolution mass spectrum provides the exact molecular formula, while the fragmentation pattern supports the proposed connectivity. Finally, the IR spectrum confirms the presence of the key functional groups. The congruence of all these data points provides an unassailable confirmation of the structure of 3-Fluoro-4-methylanisole.

Conclusion

The structure elucidation of 3-Fluoro-4-methylanisole is a prime example of the power of modern analytical chemistry. By employing a multi-technique approach and carefully interpreting the resulting data, researchers can achieve a high level of confidence in the identity and purity of their compounds. The methodologies outlined in this guide are not only applicable to the target molecule but also serve as a robust framework for the structural analysis of a wide range of organic compounds in academic and industrial research.

References

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

-

ResearchGate. (n.d.). 4-Methylanisole structural formula. [Link]

-

ACS Publications. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. [Link]

-

Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy. [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylanisole. [Link]

-

Chemsrc. (2025). 4-Methylanisole. [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. [Link]

-

AOBChem. (n.d.). 3-Fluoro-4-methylanisole. [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-3-methylanisole. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

- Google Patents. (n.d.). Method for preparing p-fluoro anisole.

-

001CHEMICAL. (n.d.). CAS No. 405-06-1, 3-Fluoro-4-methylanisole. [Link]

-

Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Fluoro-4-methylanisole | 405-06-1 [chemnet.com]

- 3. 3-Fluoro-4-methylanisole | C8H9FO | CID 2774571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. aobchem.com [aobchem.com]

- 6. 3-Fluoro-4-methylanisole | 405-06-1 [sigmaaldrich.com]

- 7. 001chemical.com [001chemical.com]

- 8. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylanisole

This guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-4-methylanisole (CAS No. 405-06-1), with a particular focus on its melting point and physical state. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize substituted anisoles as key building blocks in organic synthesis.

Introduction to 3-Fluoro-4-methylanisole: A Versatile Synthetic Intermediate

3-Fluoro-4-methylanisole, a halogenated aromatic ether, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the anisole scaffold, allows for regioselective functionalization, making it a desirable precursor for a wide range of target compounds. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, enhancing metabolic stability, binding affinity, and bioavailability. A thorough understanding of its fundamental physicochemical properties, such as its melting point, is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties of 3-Fluoro-4-methylanisole

A comprehensive summary of the known physicochemical properties of 3-Fluoro-4-methylanisole is presented in the table below. It is important to note that while a definitive experimental melting point is not widely reported in the literature, its physical state at ambient temperature provides a clear indication of its low melting point.

| Property | Value | Source |

| CAS Number | 405-06-1 | [1][2] |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Melting Point | Not reported (below ambient temperature) | Inferred from physical state |

| Boiling Point | 216.2°C at 760 mmHg (Predicted) | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.476 (Predicted) | [4] |

| Flash Point | 53.3 ± 14.0 °C (Predicted) | [4] |

| Purity | 99% | [3] |

Note: The boiling point, density, refractive index, and flash point are predicted values and should be used as an estimate. Experimental verification is recommended.

The Significance of the Melting Point and Physical State

The physical state of a reagent is a critical parameter in process development and experimental design. For 3-Fluoro-4-methylanisole, its liquid nature at standard temperature and pressure (STP) dictates its handling, storage, and reaction setup.

Implications of a Low Melting Point

The absence of a reported melting point and its classification as a liquid by suppliers strongly indicate that the melting point of 3-Fluoro-4-methylanisole is significantly below room temperature. This has several practical implications for the laboratory professional:

-

Handling and Dispensing: As a liquid, it can be easily and accurately dispensed by volume, simplifying reaction setup and stoichiometry calculations.

-

Reaction Conditions: Reactions involving this compound can be initiated at or below room temperature without the need for heating to melt the starting material. This can be advantageous for reactions that are sensitive to high temperatures.

-

Purification: Purification of a liquid product is typically achieved through distillation, which is a standard and scalable technique in organic synthesis.

Structural Influence on Melting Point: A Comparative Analysis

The melting point of a molecule is influenced by its molecular weight, symmetry, and the strength of its intermolecular forces. A comparison with related structures provides insight into why 3-Fluoro-4-methylanisole is a liquid.

Caption: Comparative structures and melting points of related anisole derivatives.

As illustrated, the parent compound, 4-methylanisole, is a liquid with a melting point of -32°C[5]. The introduction of a fluorine atom in 3-Fluoro-4-methylanisole does not significantly alter the molecular size or shape to an extent that would favor strong crystal lattice formation, thus it remains a liquid at room temperature.

Experimental Protocol for the Characterization of a Liquid Starting Material

For a liquid starting material like 3-Fluoro-4-methylanisole, routine characterization focuses on purity and identity rather than melting point. The following workflow is recommended.

Sources

The Organic Chemist's Guide to 3-Fluoro-4-methylanisole: A Versatile Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. 3-Fluoro-4-methylanisole, a substituted aromatic compound, represents a key building block in this endeavor. Its unique trifunctional substitution pattern—a fluoro group, a methyl group, and a methoxy group—offers a nuanced platform for a variety of chemical transformations. This guide provides a comprehensive overview of 3-Fluoro-4-methylanisole, including its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Section 1: Nomenclature and Identification

Clarity in chemical communication is paramount. 3-Fluoro-4-methylanisole is known by several synonyms, and a thorough understanding of these alternatives is crucial for effective literature searching and chemical sourcing.

Synonyms and IUPAC Naming

The systematic IUPAC name for this compound is 2-Fluoro-4-methoxy-1-methylbenzene .[1] However, it is commonly referred to by a variety of other names in commercial and academic contexts. These include:

-

2-Fluoro-4-methoxytoluene[2]

-

1-Fluoro-3-methoxy-6-methylbenzene[2]

-

Benzene, 2-fluoro-4-methoxy-1-methyl-[1]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are essential:

| Identifier | Value | Source |

| CAS Registry Number | 405-06-1 | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1][2][3] |

| Molecular Weight | 140.15 g/mol | [1][4] |

| InChIKey | WQOHEWKWIJOAHQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)F | [4] |

Section 2: Physicochemical Properties

The physical and chemical properties of 3-Fluoro-4-methylanisole dictate its handling, storage, and reactivity.

| Property | Value |

| Appearance | White to pale cream crystals or powder |

| Boiling Point | 216.2 °C at 760 mmHg |

| Density | 1.046 g/cm³ |

| Flash Point | 53.3 ± 14.0 °C |

| Refractive Index | 1.476 |

| XLogP3 | 2.9 |

(Data sourced from various chemical suppliers and databases)

Section 3: Synthesis of 3-Fluoro-4-methylanisole

The synthesis of 3-Fluoro-4-methylanisole can be approached through several well-established organic chemistry transformations. The choice of synthetic route often depends on the availability and cost of starting materials, as well as desired scale and purity. Two primary and logical synthetic strategies are outlined below.

Synthesis via Williamson Ether Synthesis

This classical method involves the O-methylation of the corresponding phenol, 3-fluoro-4-methylphenol. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated by a base, attacks a methylating agent.

Reaction Scheme:

A representative Williamson ether synthesis workflow.

Experimental Protocol:

-

Deprotonation of the Phenol: To a solution of 3-fluoro-4-methylphenol in a suitable aprotic polar solvent (e.g., acetone, DMF, or acetonitrile), an equimolar or slight excess of a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used. The choice of a strong base like NaH ensures complete and irreversible formation of the highly nucleophilic phenoxide.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic attack of the phenoxide on the methylating agent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 3-Fluoro-4-methylanisole.

Synthesis via Sandmeyer-type Reaction

An alternative route begins with the readily available 3-fluoro-4-methylaniline. This method involves the diazotization of the aniline followed by the substitution of the diazonium group with a methoxy group.

Reaction Scheme:

A representative Sandmeyer-type reaction workflow.

Experimental Protocol:

-

Diazotization: 3-Fluoro-4-methylaniline is dissolved in an aqueous solution of a strong mineral acid, typically sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually indicated by a color change. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Methoxylation: The cold diazonium salt solution is then added to heated methanol. The thermal decomposition of the diazonium salt in the presence of methanol leads to the formation of 3-Fluoro-4-methylanisole, with the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or distillation, to afford the desired product.

Section 4: Reactivity and Synthetic Applications

The reactivity of 3-Fluoro-4-methylanisole in electrophilic aromatic substitution is governed by the directing effects of its three substituents.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.

-

Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. The deactivation arises from the electron-withdrawing inductive effect, while the ortho, para-directing nature is due to the donation of a lone pair of electrons through resonance.

The interplay of these effects makes 3-Fluoro-4-methylanisole a versatile substrate for further functionalization. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent methyl group and the electronic influence of the fluoro group can modulate the regioselectivity of these reactions.

This molecule is a valuable intermediate in the synthesis of more complex molecules. For instance, the precursor, 3-fluoro-4-methylaniline, is a known intermediate in the synthesis of pharmaceuticals, highlighting the importance of this substitution pattern in drug design. The presence of the fluoro and methoxy groups can enhance metabolic stability and improve pharmacokinetic properties of drug candidates.

Section 5: Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group would appear as a singlet at approximately 3.8 ppm, and the methyl group as a singlet around 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant.

-

IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and a strong C-O stretching band for the anisole ether linkage. A C-F stretching vibration would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 140.15, corresponding to the molecular weight of the compound.

Section 6: Safety and Handling

3-Fluoro-4-methylanisole should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[2]

-

Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

-

Precautionary Statements: Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Section 7: Conclusion

3-Fluoro-4-methylanisole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for a range of chemical transformations, allowing for the introduction of this fluorinated motif into more complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved February 8, 2026, from [Link]

-

AOBChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved February 8, 2026, from [Link]

Sources

3-Fluoro-4-methylanisole spectroscopic data

Technical Whitepaper: Characterization and Application of 3-Fluoro-4-methylanisole

Executive Summary

3-Fluoro-4-methylanisole (CAS 405-06-1) serves as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the specific meta-fluoro, para-methyl substitution pattern relative to the methoxy group, which imparts distinct metabolic stability and lipophilic characteristics compared to its non-fluorinated analogs. This guide provides a rigorous analysis of its spectroscopic signature, validated synthetic protocols, and application logic in medicinal chemistry.

Part 1: Molecular Identity & Physicochemical Profile

Before engaging in spectroscopic interpretation, the compound’s fundamental "vital statistics" must be established to ensure identity verification during procurement or synthesis.

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-methyl-1-methoxybenzene |

| Common Name | 3-Fluoro-4-methylanisole |

| CAS Registry Number | 405-06-1 |

| Molecular Formula | C |

| Molecular Weight | 140.15 g/mol |

| Boiling Point | 160°C (at 760 mmHg) |

| Density | 1.046 g/cm |

| LogP (Predicted) | ~2.6 (Lipophilic) |

| Appearance | Colorless to pale yellow liquid |

Part 2: Spectroscopic Analysis (The Core)

The definitive identification of 3-Fluoro-4-methylanisole relies on the interplay between the fluorine atom (

Nuclear Magnetic Resonance (NMR) Interpretation

Experimental Solvent: CDCl

The proton spectrum is characterized by the "roof effect" in the aromatic region and distinct coupling constants (

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| Ar-OCH | 3.78 | Singlet (s) | 3H | Characteristic methoxy peak. Usually shows no resolvable coupling to F (5 bonds away). |

| Ar-CH | 2.22 | Doublet (d) | 3H | |

| Ar-H (C2) | 6.55 - 6.65 | Doublet of Doublets (dd) | 1H | Located between F and OMe. Large |

| Ar-H (C6) | 6.60 - 6.70 | Doublet (d) or dd | 1H | Ortho to OMe, Para to F. |

| Ar-H (C5) | 7.05 - 7.15 | Triplet-like (t) | 1H | Ortho to Me, Meta to F. Overlap of |

Analyst Note: The diagnostic feature distinguishing this isomer from 4-fluoro-3-methylanisole is the coupling of the methyl protons. In 3-fluoro-4-methylanisole, the methyl is ortho to the fluorine, causing a clear doublet (

Hz). In the 4-fluoro-3-methyl isomer, the methyl is meta to fluorine, often appearing as a singlet or broadened peak.

Carbon NMR provides the most definitive structural proof due to the large C-F coupling constants.

| Carbon Position | Shift ( | Splitting Pattern | Coupling Constant ( |

| C3 (ipso to F) | ~161.5 | Doublet (d) | |

| C1 (ipso to OMe) | ~158.0 | Doublet (d) | |

| C4 (ipso to Me) | ~118.0 | Doublet (d) | |

| C2 (Ortho to F) | ~102.0 | Doublet (d) | |

| C5 (Meta to F) | ~131.0 | Doublet (d) | |

| C6 (Para to F) | ~107.0 | Singlet/Broad | |

| OCH | 55.4 | Singlet | - |

| CH | 14.2 | Doublet (d) |

Infrared (FT-IR) Spectroscopy

-

C-F Stretch: Strong band at 1100–1250 cm

. -

C-O-C (Ether) Stretch: Strong bands at 1250 cm

(asymmetric) and 1040 cm -

C-H (Aromatic): 3000–3100 cm

. -

C-H (Aliphatic): 2850–2960 cm

(Methyl/Methoxy).

Part 3: Synthesis & Quality Control Protocol

The most robust route for research-scale synthesis is the Williamson Ether Synthesis starting from 3-fluoro-4-methylphenol. This protocol minimizes side reactions common in electrophilic fluorination.

Validated Synthetic Workflow

Reaction:

Step-by-Step Protocol:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylphenol (1.0 eq) in anhydrous acetone (0.5 M concentration).

-

Base Addition: Add anhydrous Potassium Carbonate (K

CO -

Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear; the anisole product (less polar) will appear near the solvent front.

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic solids (K

CO -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Purify via vacuum distillation (bp ~160°C at atm, lower under vacuum) or flash chromatography if high purity (>99%) is required.

Visualization of Synthesis Logic

Figure 1: Step-by-step synthetic pathway for the methylation of 3-fluoro-4-methylphenol.

Part 4: Application in Drug Design (Bioisosterism)

In medicinal chemistry, 3-Fluoro-4-methylanisole is rarely the final drug but a vital "scaffold modifier."

The Fluorine Effect

Replacing a hydrogen (in 4-methylanisole) with fluorine (in the 3-position) alters the physicochemical landscape:

-

Metabolic Blocking: The C-F bond is metabolically inert. Placing F at the 3-position blocks metabolic oxidation at that site, potentially increasing the half-life (

) of the molecule. -

Lipophilicity Modulation: Fluorine increases LogP, enhancing membrane permeability (blood-brain barrier penetration).

-

Electronic Tuning: The strong electronegativity of F lowers the electron density of the aromatic ring compared to the non-fluorinated anisole, affecting

-

Structural Activity Relationship (SAR) Logic

Figure 2: Impact of the 3-fluoro substitution on the pharmacological properties of the anisole scaffold.

References

-

National Institute of Standards and Technology (NIST) . (2023). Gas Phase Infrared Database: Anisole Derivatives. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

PubChem . (2023). Compound Summary: 3-Fluoro-4-methylanisole.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

The Fluorine-Methyl Motif: A Technical Monograph on 3-Fluoro-4-methylanisole

Abstract

3-Fluoro-4-methylanisole (CAS: 405-36-7) represents a critical "privileged structure" in modern medicinal chemistry and agrochemical design. By integrating a lipophilic methyl group, an electron-donating methoxy group, and a metabolically blocking fluorine atom, this scaffold offers a unique electronic and steric profile. This technical guide provides a comprehensive analysis of its theoretical properties, validated synthetic protocols, and physicochemical behavior, serving as a foundational resource for scaffold decoration and lead optimization.

Part 1: Molecular Architecture & Electronic Theory

The utility of 3-Fluoro-4-methylanisole stems from the interplay between its three substituents on the benzene ring.[1] Understanding these electronic vectors is prerequisites for rational drug design.

The "Ortho-Fluoro" Effect

The fluorine atom at the 3-position exerts a strong inductive withdrawal (-I) while simultaneously offering weak resonance donation (+R). However, its most critical role in this specific isomer is its proximity to the 4-methyl group and the 1-methoxy group.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert. Placing fluorine at the 3-position blocks the cytochrome P450-mediated oxidation that typically occurs at the electron-rich ortho/meta positions of anisole derivatives [1].

-

Dipole Modulation: Unlike the non-fluorinated analog (4-methylanisole), the C-F bond introduces a significant local dipole that alters the solvation shell and lipophilicity (LogP), often improving membrane permeability without significantly increasing molecular weight.

Electronic Push-Pull Diagram

The following diagram illustrates the competing electronic effects that define the reactivity of the ring, particularly the activation of the 2- and 6-positions for electrophilic aromatic substitution (EAS).

Figure 1.1: Electronic vector map showing the competition between the activating Methoxy/Methyl groups and the deactivating/directing Fluorine atom.

Part 2: Physicochemical Profiling

For drug development professionals, the "Numbers" dictate the ADME (Absorption, Distribution, Metabolism, Excretion) fate of the molecule. The following data aggregates experimental and high-level predicted values.

Table 1: Key Physicochemical Parameters[2][3]

| Property | Value | Unit | Significance in Drug Design |

| Molecular Weight | 140.15 | g/mol | Fragment-like; ideal for Lead-Oriented Synthesis. |

| LogP (Exp/Pred) | ~2.9 | - | Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential. |

| Boiling Point | 216.2 | °C | High boiling point indicates stability; suitable for high-temp reactions. |

| Density | 1.0 ± 0.1 | g/cm³ | Standard organic handling parameters.[2] |

| TPSA | 9.23 | Ų | Low polar surface area suggests high passive permeability [2]. |

| H-Bond Acceptors | 2 | Count | (F and O); Interaction points for receptor binding. |

| H-Bond Donors | 0 | Count | Aprotic; requires H-bond donor partners in the target protein. |

Part 3: Synthetic Pathways & Process Safety

While several routes exist, the Williamson Ether Synthesis remains the industry standard for scalability and yield. Alternative routes involving Sandmeyer reactions on fluorinated anilines are generally avoided due to safety concerns with diazonium intermediates.

Validated Protocol: Methylation of 3-Fluoro-4-methylphenol

This protocol relies on the nucleophilic substitution of methyl iodide (or dimethyl sulfate) by the phenoxide anion.

Reagents:

-

Substrate: 3-Fluoro-4-methylphenol (1.0 eq)

-

Base: Potassium Carbonate (

) (1.5 - 2.0 eq) -

Electrophile: Methyl Iodide (MeI) (1.1 eq)

-

Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Deprotonation: Charge a round-bottom flask with 3-Fluoro-4-methylphenol and anhydrous acetone. Add powdered

. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow/orange. -

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe to control the exotherm.

-

Reflux: Heat the reaction to mild reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting phenol is consumed.

-

Workup: Cool to room temperature. Filter off the inorganic solids (

, excess -

Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

. Distillation or flash chromatography yields the pure anisole.

Process Workflow Diagram

Figure 3.1: Operational workflow for the Williamson Ether Synthesis of the target compound.

Part 4: Theoretical Reactivity (DFT & FMO Analysis)

Density Functional Theory (DFT) provides insight into the "Hard" and "Soft" reactivity of the molecule, guiding its use as an intermediate.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the oxygen lone pairs. The fluorine atom lowers the HOMO energy slightly compared to 4-methylanisole due to inductive withdrawal, making the ring slightly more resistant to oxidation [3].

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pi-system.

-

Band Gap: The HOMO-LUMO gap is indicative of chemical hardness. 3-Fluoro-4-methylanisole exhibits a "harder" character than anisole, suggesting it is stable in storage but reactive toward strong electrophiles.

Metabolic Soft Spots

Despite the fluorine block at position 3, the molecule retains two primary metabolic liabilities:

-

O-Dealkylation: The methoxy group is susceptible to CYP450-mediated O-demethylation to the phenol.

-

Benzylic Oxidation: The 4-methyl group is prone to oxidation to the benzyl alcohol and subsequently the carboxylic acid. Design Tip: In drug design, if this scaffold shows high clearance, consider replacing the 4-methyl group with a Trifluoromethyl (-CF3) or Difluoromethyl (-CF2H) group to improve metabolic stability, as suggested in comparative fluoroanisole studies [4].

References

-

PubChem. 3-Fluoro-4-methylanisole Compound Summary. National Library of Medicine. Available at: [Link]

-

Xing, L., et al. (2015).[3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Discusses the lipophilicity and metabolic implications of fluorinating anisole rings. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Provides the foundational causality for the selected synthetic route. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Fluoro-4-methylanisole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole is a strategically substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctional substitution pattern—a fluorine atom, a methyl group, and a methoxy group—provides a nuanced reactivity profile that can be exploited for precise molecular construction. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[3][4]

This technical guide provides an in-depth exploration of the reactivity and synthetic applications of 3-Fluoro-4-methylanisole. We will delve into key transformations such as electrophilic aromatic substitution and its utility in preparing intermediates for palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed, self-validating protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-Fluoro-4-methylanisole is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| CAS Number | 405-06-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~175-177 °C |

| Density | ~1.046 g/cm³ |

| SMILES | COc1cc(F)c(C)cc1 |

Note: Physical properties can vary slightly between suppliers. Always refer to the supplier's certificate of analysis.

Core Reactivity: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 3-Fluoro-4-methylanisole is governed by the interplay of the directing effects of its three substituents.

-

Methoxy Group (-OCH₃): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the aromatic ring via resonance.[5]

-

Methyl Group (-CH₃): An activating group and an ortho, para-director through inductive effects and hyperconjugation.

-

Fluorine Atom (-F): A deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director through resonance.

The methoxy group is the most powerful activating and directing group in this system. Therefore, electrophilic attack will be predominantly directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is occupied by the methyl group. The positions ortho to the methoxy group are C2 and C6.

Protocol 1: Synthesis of 2-Nitro-3-fluoro-4-methylanisole

Causality: This protocol uses a standard nitrating mixture of nitric acid and sulfuric acid. The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of side products. Acetic anhydride can also be used as a solvent and activating agent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Fluoro-4-methylanisole | 140.15 | 10.0 g | 0.071 |

| Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.079 |

| Ice | - | As needed | - |

| Diethyl Ether | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add 10.0 g (0.071 mol) of 3-Fluoro-4-methylanisole to the sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Dissolve the crude product in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Expected Outcome:

The major product will be 2-nitro-3-fluoro-4-methylanisole, with 5-nitro-3-fluoro-4-methylanisole as a minor isomer. The nitro group can be subsequently reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) to provide a versatile intermediate for further functionalization.

B. Bromination of 3-Fluoro-4-methylanisole

Bromination introduces a bromine atom, a key functional group for subsequent cross-coupling reactions. Similar to nitration, the methoxy group will direct bromination to the C2 and C6 positions.

Protocol 2: Synthesis of 2-Bromo-3-fluoro-4-methylanisole

Causality: This protocol uses N-bromosuccinimide (NBS) as a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of polybrominated byproducts. [5]Acetonitrile is used as a polar aprotic solvent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Fluoro-4-methylanisole | 140.15 | 5.0 g | 0.036 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.7 g | 0.038 |

| Acetonitrile | - | 100 mL | - |

| Water | - | 100 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g (0.036 mol) of 3-Fluoro-4-methylanisole in 100 mL of acetonitrile.

-

Add 6.7 g (0.038 mol) of N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 50 mL of saturated sodium thiosulfate solution to quench any remaining bromine, followed by 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired bromoanisole derivative.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 3-Fluoro-4-methylanisole are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.

A. Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-methylanisole

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Causality: This protocol employs a common palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The reaction is carried out in a mixture of toluene and water to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromo-3-fluoro-4-methylanisole | 219.04 | 1.0 g | 0.0046 |

| Phenylboronic Acid | 121.93 | 0.67 g | 0.0055 |

| Pd(PPh₃)₄ | 1155.56 | 0.26 g | 0.00023 (5 mol%) |

| Sodium Carbonate | 105.99 | 1.45 g | 0.0137 |

| Toluene | - | 20 mL | - |

| Water | - | 5 mL | - |

| Ethyl Acetate | - | 50 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 100 mL Schlenk flask, add 1.0 g (0.0046 mol) of 2-Bromo-3-fluoro-4-methylanisole, 0.67 g (0.0055 mol) of phenylboronic acid, 0.26 g (0.00023 mol) of Pd(PPh₃)₄, and 1.45 g (0.0137 mol) of sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 20 mL of toluene and 5 mL of water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the biaryl product.

B. Buchwald-Hartwig Amination of Bromo-3-fluoro-4-methylanisole

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are prevalent in medicinal chemistry.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Causality: This protocol utilizes a common palladium precatalyst and a bulky phosphine ligand, which are effective for C-N bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromo-3-fluoro-4-methylanisole | 219.04 | 1.0 g | 0.0046 |

| Morpholine | 87.12 | 0.48 mL | 0.0055 |

| Pd₂(dba)₃ | 915.72 | 0.042 g | 0.000046 (2 mol% Pd) |

| XPhos | 476.62 | 0.065 g | 0.000137 |

| Sodium tert-butoxide | 96.10 | 0.66 g | 0.0069 |

| Toluene | - | 20 mL | - |

| Ethyl Acetate | - | 50 mL | - |

| Water | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a glovebox, add 1.0 g (0.0046 mol) of 5-Bromo-3-fluoro-4-methylanisole, 0.042 g (0.000046 mol) of Pd₂(dba)₃, 0.065 g (0.000137 mol) of XPhos, and 0.66 g (0.0069 mol) of sodium tert-butoxide to a 100 mL Schlenk flask.

-

Remove the flask from the glovebox and add 20 mL of toluene and 0.48 mL (0.0055 mol) of morpholine under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and quench with 20 mL of water.

-

Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired arylamine.

This reaction can lead to the formation of 3-fluoro-4-morpholinoaniline derivatives, which are important intermediates in the synthesis of antibiotics like Linezolid. [6][7]

Conclusion

3-Fluoro-4-methylanisole is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for predictable and regioselective functionalization through electrophilic aromatic substitution, providing access to key intermediates for advanced synthetic applications. The resulting halogenated derivatives are readily employed in powerful palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The protocols detailed in this guide offer a robust starting point for researchers and drug development professionals to leverage the synthetic potential of 3-Fluoro-4-methylanisole in their programs.

References

-

Gautier, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]

- Google Patents. (2020). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.

-

Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved from [Link]

-

M. Molecules. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. Retrieved from [Link]

Sources

- 1. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Introduction: The Strategic Value of 3-Fluoro-4-methylanisole

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole is a substituted aromatic compound that serves as a valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure, featuring a methoxy, a methyl, and a fluorine substituent on a benzene ring, presents a unique combination of electronic and steric properties. The incorporation of fluorine into organic molecules is a widely recognized strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 3-Fluoro-4-methylanisole and detailed protocols for its application in key synthetic transformations.

Chapter 1: Understanding the Reactivity of the Aromatic Core

The synthetic utility of 3-Fluoro-4-methylanisole is dictated by the directing effects of its three substituents on the aromatic ring during substitution reactions. A thorough understanding of these effects is critical for predicting regiochemical outcomes and designing successful synthetic strategies.

-

Methoxy Group (-OCH₃): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

-

Methyl Group (-CH₃): This is a weakly activating group through hyperconjugation and induction, and it also acts as an ortho, para-director.

-

Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is electron-withdrawing via induction (deactivating the ring towards electrophiles) but electron-donating via resonance (acting as an ortho, para-director).

Predicting Regioselectivity: The methoxy group is the most influential director on the ring. The position para to it is occupied by the methyl group. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho to the methoxy group, namely C2 and C6. The fluorine at C3 provides some inductive deactivation and minor steric hindrance at the adjacent C2 position, but the powerful activating effect of the methoxy group generally ensures that reactions proceed efficiently at this site.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a foundational class of reactions for functionalizing the 3-Fluoro-4-methylanisole core.[3][4][5] The reaction proceeds via a two-step addition-elimination mechanism where the aromatic ring attacks an electrophile, forming a resonance-stabilized carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity.[6]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Application Protocol 1: Regioselective Bromination

Bromination is a key transformation that introduces a versatile bromine handle onto the aromatic ring, enabling further derivatization through cross-coupling reactions. The following protocol is adapted from established methods for the bromination of substituted anisoles.[7][8]

Objective: To synthesize 2-Bromo-5-fluoro-4-methoxy-1-methylbenzene.

Materials:

-

3-Fluoro-4-methylanisole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methylanisole (e.g., 1.40 g, 10 mmol) in 20 mL of DMF.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 1.87 g, 10.5 mmol, 1.05 eq) to the cooled solution in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-